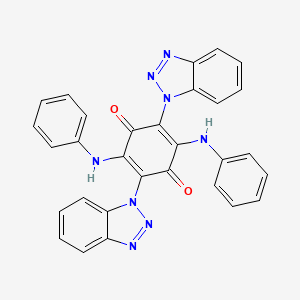![molecular formula C22H24FN3O B11606404 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11606404.png)
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of an indole moiety and a piperazine ring, which may contribute to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Coupling of the Indole and Piperazine Rings: The final step involves coupling the indole and piperazine rings through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid, while reduction of the piperazine ring may yield a secondary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes involving indole and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is not well-documented. based on its structure, it may interact with various molecular targets, such as:
Receptors: Binding to serotonin or dopamine receptors due to the presence of the indole and piperazine rings.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channels, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of a fluorine atom.
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The combination of the indole and piperazine rings also contributes to its potential biological activity.
Properties
Molecular Formula |
C22H24FN3O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H24FN3O/c1-16-17(2)26(21-6-4-3-5-20(16)21)22(27)15-24-11-13-25(14-12-24)19-9-7-18(23)8-10-19/h3-10H,11-15H2,1-2H3 |
InChI Key |
GOFGHFLFDWOLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606322.png)
![ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11606324.png)
![8-(benzyloxy)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline](/img/structure/B11606328.png)
![2-{[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11606336.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11606341.png)
![3'-Ethyl 5'-methyl 2'-amino-1,6'-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11606351.png)

![N-[2-Hydroxy-3-(4-nitro-phenoxy)-propyl]-2-(piperidine-1-carbonyl)-benzenesulfonamide](/img/structure/B11606363.png)
![N-benzyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606365.png)

![2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B11606382.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11606389.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606390.png)
![methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11606394.png)
